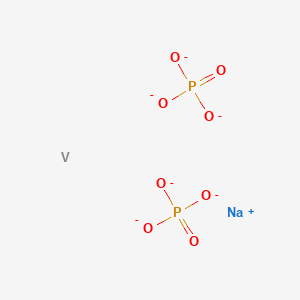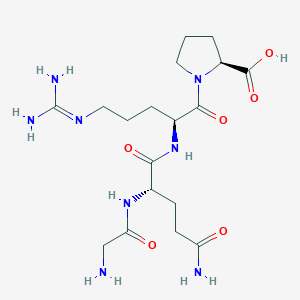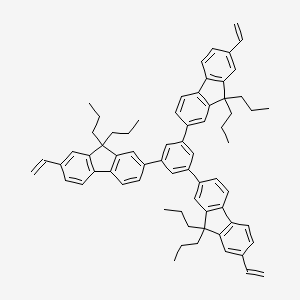
2,2',2''-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) is a complex organic compound known for its unique structural properties It consists of a benzene core substituted with three fluorene units, each of which is further substituted with ethenyl and dipropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Core: The benzene core is prepared through a series of aromatic substitution reactions.
Attachment of Fluorene Units: The fluorene units are attached to the benzene core via Friedel-Crafts alkylation.
Introduction of Ethenyl and Dipropyl Groups: The ethenyl and dipropyl groups are introduced through subsequent alkylation and vinylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces ethyl-substituted derivatives.
Substitution: Produces halogenated or nitrated derivatives.
科学研究应用
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of advanced polymers and coatings.
作用机制
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s conjugated system allows it to participate in electron transfer processes, making it suitable for use in electronic devices.
Fluorescent Properties: The fluorene units contribute to its fluorescence, which can be harnessed for imaging applications.
Chemical Reactivity: The presence of ethenyl and dipropyl groups influences its reactivity in various chemical reactions.
相似化合物的比较
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) can be compared with similar compounds such as:
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile: Similar benzene core but different substituents, leading to different chemical properties and applications.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromophenyl groups instead of fluorene units, resulting in different reactivity and uses.
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[e][1,2,4]triazine): Another compound with a benzene core but different heterocyclic substituents, used in different research areas.
属性
CAS 编号 |
500224-49-7 |
|---|---|
分子式 |
C69H72 |
分子量 |
901.3 g/mol |
IUPAC 名称 |
2-[3,5-bis(7-ethenyl-9,9-dipropylfluoren-2-yl)phenyl]-7-ethenyl-9,9-dipropylfluorene |
InChI |
InChI=1S/C69H72/c1-10-31-67(32-11-2)61-37-46(16-7)19-25-55(61)58-28-22-49(43-64(58)67)52-40-53(50-23-29-59-56-26-20-47(17-8)38-62(56)68(33-12-3,34-13-4)65(59)44-50)42-54(41-52)51-24-30-60-57-27-21-48(18-9)39-63(57)69(35-14-5,36-15-6)66(60)45-51/h16-30,37-45H,7-15,31-36H2,1-6H3 |
InChI 键 |
BWESUGXKJCQGAX-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)C4=CC(=CC(=C4)C5=CC6=C(C=C5)C7=C(C6(CCC)CCC)C=C(C=C7)C=C)C8=CC9=C(C=C8)C1=C(C9(CCC)CCC)C=C(C=C1)C=C)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


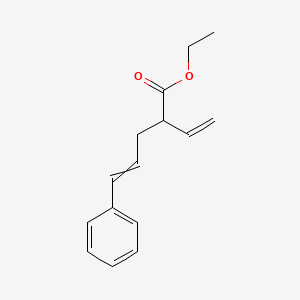
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)
![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)
![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)

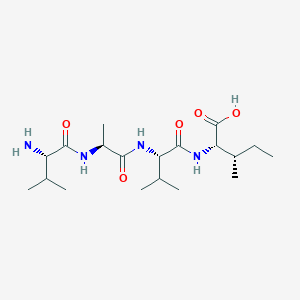

![6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid](/img/structure/B14236879.png)
![2-(5-Methylthiophen-2-yl)-5-[5-[5-(5-methylthiophen-2-yl)-4-octylthiophen-2-yl]thiophen-2-yl]-3-octylthiophene](/img/structure/B14236888.png)
![9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14236893.png)
